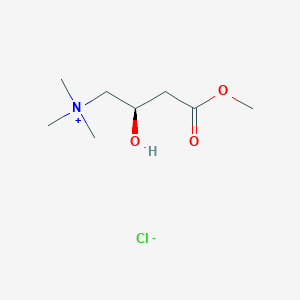
Carnitine methyl ester chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carnitine methyl ester chloride is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for energy production
准备方法
Synthetic Routes and Reaction Conditions: Carnitine methyl ester chloride can be synthesized through the esterification of carnitine with methanol in the presence of hydrochloric acid. The reaction typically involves heating carnitine with methanol and hydrochloric acid under reflux conditions to produce the methyl ester chloride derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product .
化学反应分析
Types of Reactions: Carnitine methyl ester chloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carnitine and methanol.
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Carnitine and methanol.
Oxidation: Various oxidized carnitine derivatives.
Substitution: Substituted carnitine derivatives depending on the nucleophile used.
科学研究应用
Carnitine methyl ester chloride has a wide range of applications in scientific research:
作用机制
Carnitine methyl ester chloride functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane, enabling the transfer of fatty acids into the mitochondrial matrix . This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as skeletal and cardiac muscle .
相似化合物的比较
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetylcarnitine: An acetylated form of carnitine, involved in acetyl group transport and energy metabolism.
Propionylcarnitine: A derivative involved in the metabolism of odd-chain fatty acids and amino acids.
Uniqueness: Carnitine methyl ester chloride is unique due to its esterified form, which may enhance its bioavailability and stability compared to other carnitine derivatives. This makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
61809-71-0 |
|---|---|
分子式 |
C8H18ClNO3 |
分子量 |
211.68 g/mol |
IUPAC 名称 |
[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c1-9(2,3)6-7(10)5-8(11)12-4;/h7,10H,5-6H2,1-4H3;1H/q+1;/p-1/t7-;/m1./s1 |
InChI 键 |
YJVCQYNMHROJMW-OGFXRTJISA-M |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)OC)O.[Cl-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)OC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


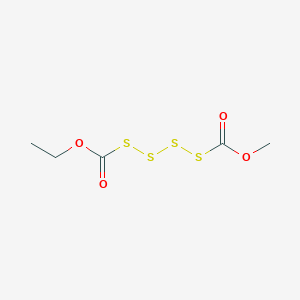
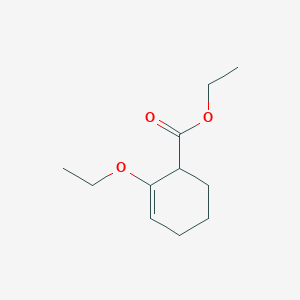
![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)
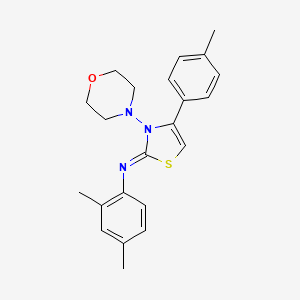
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)



![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
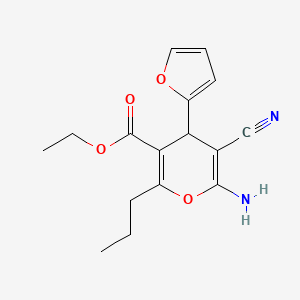
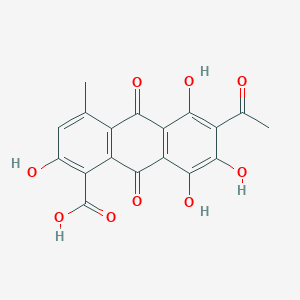
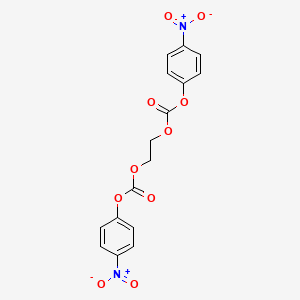
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
